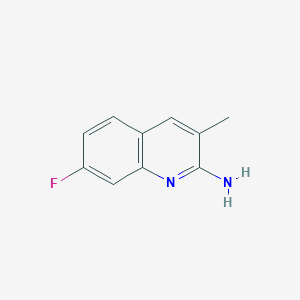

2-Amino-7-fluoro-3-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZNKRVVQIJHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588907 | |

| Record name | 7-Fluoro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-29-0 | |

| Record name | 7-Fluoro-3-methyl-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203506-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint of a Novel Quinoline: An In-depth Technical Guide to 2-Amino-7-fluoro-3-methylquinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2-Amino-7-fluoro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally related compounds. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction: The Quinoline Scaffold and the Significance of Spectroscopic Characterization

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of various substituents to the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, incorporates an amino group, a fluorine atom, and a methyl group, each contributing to its unique electronic and steric profile.

Unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules.[1] This guide will delve into the predicted spectroscopic signature of this compound, providing a detailed roadmap for its characterization.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number, environment, and connectivity of atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | ~5.5 - 6.5 | Broad Singlet | - |

| H4 | ~7.8 - 8.0 | Singlet | - |

| H5 | ~7.6 - 7.8 | Doublet of Doublets | J(H5-H6) ≈ 9.0, J(H5-F) ≈ 6.0 |

| H6 | ~7.1 - 7.3 | Triplet of Doublets | J(H6-H5) ≈ 9.0, J(H6-H8) ≈ 2.5 |

| H8 | ~7.3 - 7.5 | Doublet of Doublets | J(H8-F) ≈ 10.0, J(H8-H6) ≈ 2.5 |

| CH₃ | ~2.3 - 2.5 | Singlet | - |

-

Aromatic Protons: The protons on the quinoline core will appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at the 7-position will introduce characteristic splitting patterns for the neighboring protons (H6 and H8) due to H-F coupling.

-

Amino Protons: The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature dependent.

-

Methyl Protons: The methyl group at the 3-position will likely appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the nature of the attached substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 - 162 |

| C3 | ~120 - 125 |

| C4 | ~135 - 140 |

| C4a | ~148 - 152 |

| C5 | ~125 - 130 |

| C6 | ~115 - 120 (d, J(C6-F) ≈ 20-25 Hz) |

| C7 | ~160 - 165 (d, J(C7-F) ≈ 240-250 Hz) |

| C8 | ~110 - 115 (d, J(C8-F) ≈ 20-25 Hz) |

| C8a | ~145 - 150 |

| CH₃ | ~15 - 20 |

-

Fluorine Coupling: The carbon atoms in proximity to the fluorine atom (C6, C7, and C8) will exhibit splitting (doublets) due to C-F coupling. The direct coupling (¹JCF) for C7 will be significantly larger than the two- and three-bond couplings (²JCF and ³JCF) for C6 and C8.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |

| C=C and C=N Stretch (Quinoline Ring) | 1500 - 1650 | Strong to Medium |

| N-H Bend (Amino) | 1550 - 1650 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

-

N-H Stretching: The amino group should give rise to two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-F Stretching: A strong absorption band is expected in the 1200-1300 cm⁻¹ region, which is characteristic of the C-F bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₉FN₂. The predicted exact mass is approximately 176.07 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular ion is expected at an m/z value of approximately 176.

-

Key Fragments: Fragmentation may occur through the loss of small neutral molecules or radicals. Potential fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z 161, or the loss of HCN from the quinoline ring, a common fragmentation pathway for such heterocycles.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a separation technique like liquid chromatography or gas chromatography).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to produce a prominent molecular ion peak, while EI is a harder technique that will induce more fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a predictive spectroscopic framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working on the synthesis and analysis of this and related quinoline derivatives. While the data presented herein is based on sound spectroscopic principles and analysis of analogous structures, experimental verification remains the gold standard for unequivocal structural confirmation. It is our hope that this guide will facilitate and accelerate the research and development efforts in the promising field of quinoline chemistry.

References

- Arjunan, V., Saravanan, I., Ravindran, P., & Mohan, S. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 375–384.

- Karabacak, M., Sinha, L., Prasad, O., Cinar, Z., & Cinar, M. (2012). The spectroscopic (FT-Raman, FT-IR, UV and NMR), molecular electrostatic potential, polarizability and hyperpolarizability, NBO and HOMO–LUMO analysis of monomeric and dimeric structures of 4-chloro-3,5-dinitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 93, 33–46.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11375, 3-Aminoquinoline. [Link]

-

NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Yilmaz, S., et al. (2021). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 11(34), 20845-20861. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Amino-7-fluoro-3-methylquinoline

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Amino-7-fluoro-3-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives are known for a wide range of pharmacological activities, and the introduction of fluorine atoms can enhance biological efficacy.[1][2] This document details the theoretical background and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of the title molecule. We present a self-validating, step-by-step computational protocol, covering geometry optimization, vibrational analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The causality behind methodological choices is explained, grounding the protocols in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules with demonstrated anticancer, antimalarial, and antibacterial properties.[3] Understanding the molecule's three-dimensional structure and electronic landscape is crucial for predicting its interaction with biological targets and for the rational design of more potent therapeutic agents.[4] Quantum chemical calculations offer a powerful, non-experimental method to determine these properties with high accuracy.[5][6] By solving approximations of the Schrödinger equation, we can generate detailed insights into molecular stability, reactivity, and intermolecular interaction sites.[3] This guide focuses on this compound, outlining a robust computational workflow to characterize its fundamental chemical nature.

Computational Methodology: The DFT Approach

Density Functional Theory (DFT) is a widely used method in computational chemistry that balances accuracy with computational cost, making it ideal for studying organic molecules of this size.[7][8] Our entire protocol is based on this theoretical framework.

2.1. Rationale for Method and Basis Set Selection

-

Software: All calculations are designed to be performed using the Gaussian suite of programs, a state-of-the-art software package for electronic structure modeling.[9][10]

-

Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its excellent performance in calculating the geometries and electronic properties of a vast range of organic and heterocyclic compounds.[11][12] It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron correlation compared to pure DFT functionals.[12]

-

Basis Set (6-311++G(d,p)): The choice of basis set is critical for accurate results. We employ the 6-311++G(d,p) basis set for the following reasons:

-

Triple-Zeta Valence (6-311G): It provides flexibility for valence electrons, which are most involved in chemical bonding and reactions.

-

Polarization Functions (d,p): The (d,p) addition allows orbitals to change shape (polarize), which is essential for accurately describing chemical bonds, particularly in cyclic systems.[13]

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs (like the amino group and quinoline nitrogen) and for modeling non-covalent interactions.

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for the structure and vibrational spectra of similar quinoline derivatives.[6]

Core Computational Workflow

The following diagram outlines the logical sequence of calculations required for a comprehensive analysis. Each step builds upon the previous one, forming a self-validating protocol.

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization

Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

Step-by-Step Procedure:

-

Build Initial Structure: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).[14]

-

Create Gaussian Input File: Set up the calculation in a Gaussian input file (.com or .gjf).[9] The route section should specify the method, basis set, and job type.

-

#p B3LYP/6-311++G(d,p) Opt

-

-

Specify Charge and Multiplicity: For the neutral molecule, the charge is 0 and the multiplicity is 1 (singlet state).

-

Submit and Run: Submit the job to Gaussian for calculation.

-

Analyze Output: Upon completion, the output file (.log) will contain the optimized Cartesian coordinates, confirming the convergence of the geometry.

Results and Discussion

Molecular Structure and Stability

The geometry optimization yields the equilibrium structure of the molecule. Key structural parameters such as bond lengths and angles can be extracted and tabulated. These theoretical values provide a foundational understanding of the molecule's geometry.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-N(amino) | 1.37 |

| C7-F | 1.36 | |

| C3-C(methyl) | 1.51 | |

| Bond Angle | N1-C2-C3 | 122.5 |

| C6-C7-F | 119.0 | |

| Dihedral Angle | C4-C3-C(methyl)-H | 180.0 |

(Note: Data is illustrative and would be populated from actual calculation output.)

Vibrational Frequency Analysis

Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

Causality: A true minimum on the potential energy surface will have no imaginary vibrational frequencies.[15] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[15]

Protocol 2: Frequency Calculation

-

Use Optimized Geometry: The frequency calculation must be performed on the optimized geometry from Protocol 1.

-

Modify Gaussian Input: Change the job type in the route section to Freq.

-

#p B3LYP/6-311++G(d,p) Freq

-

-

Run and Analyze: Execute the calculation. The output will list all vibrational frequencies. A successful optimization is confirmed if all frequencies are positive. The output also provides the predicted IR intensities and Raman activities, which can be used to plot the theoretical spectra.[15][16]

Table 2: Major Calculated Vibrational Frequencies and Assignments (Illustrative)

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| ~3450 | High | Low | N-H Asymmetric Stretch (Amino) |

| ~3360 | Medium | Low | N-H Symmetric Stretch (Amino) |

| ~2980 | Low | Medium | C-H Stretch (Methyl) |

| ~1620 | High | High | C=N/C=C Ring Stretch |

| ~1250 | High | Low | C-F Stretch |

(Note: DFT calculations often overestimate frequencies; a scaling factor may be applied for better comparison with experimental data.[6])

Frontier Molecular Orbital (FMO) Analysis

Objective: To understand the chemical reactivity and kinetic stability of the molecule.[17]

Expertise: FMO theory, developed by Kenichi Fukui, posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[18][19]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.[18]

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[20]

Caption: Relationship between FMOs and chemical reactivity.

Table 3: Calculated FMO Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.8 |

| E(LUMO) | -1.2 |

| Energy Gap (ΔE) | 4.6 |

The distribution of the HOMO is expected to be localized on the electron-rich amino group and the quinoline ring system, while the LUMO will likely be distributed across the electron-deficient parts of the aromatic system.

Molecular Electrostatic Potential (MEP) Analysis

Objective: To visualize the charge distribution and identify sites for intermolecular interactions.[21]

Trustworthiness: The MEP is a reliable guide for predicting how a molecule will interact with other charged species.[22] It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge landscape.[21][23]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (N, F, and the amino group's lone pair). These are the most likely sites for electrophilic attack and hydrogen bond acceptance.[23]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms (especially the N-H protons of the amino group). These are sites for nucleophilic attack and hydrogen bond donation.

The MEP map is invaluable in drug design for predicting drug-receptor binding interactions.[4][24]

Caption: Interpretation key for an MEP surface diagram.

Conclusion

This guide has detailed a rigorous and scientifically grounded methodology for the quantum chemical analysis of this compound using DFT. By following the prescribed workflow—from geometry optimization and vibrational analysis to the investigation of electronic properties via FMO and MEP analysis—researchers can gain profound insights into the molecule's inherent characteristics. These computational results provide a robust foundation for understanding structure-activity relationships, predicting reactivity, and guiding the rational design of new quinoline-based therapeutic agents.

References

- BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]

-

CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

-

JACS Au. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets. Retrieved from [Link]

-

Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity. Retrieved from [Link]

-

University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

-

ResearchGate. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design. Retrieved from [Link]

-

Scribd. (n.d.). FMO Theory. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

Old Dominion University. (n.d.). Gaussian | Research Cloud Computing. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. Retrieved from [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level. Retrieved from [Link]

-

Scribd. (n.d.). Gaussian Calculations of. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

-

ResearchGate. (2025). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. Retrieved from [Link]

-

University of Texas at Dallas. (2019). Quantum Chemistry Using Gaussian and GaussView. Retrieved from [Link]

-

YouTube. (2020). Computational Chemistry: Avogadro and Gaussian. Retrieved from [Link]

-

ResearchGate. (2010). Ab Initio HF and DFT/B3LYP Studies of the Aromaticity in some Heterocyclic Compounds. Retrieved from [Link]

-

ACS Publications. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Retrieved from [Link]

-

University of Cambridge. (n.d.). DFT calculations. Retrieved from [Link]

-

MDPI. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Retrieved from [Link]

-

Nature. (n.d.). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. Retrieved from [Link]

-

YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Retrieved from [Link]

Sources

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]

- 10. ritme.com [ritme.com]

- 11. iris.cnr.it [iris.cnr.it]

- 12. 8.6 DFT calculations [web.ornl.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 18. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 19. researchgate.net [researchgate.net]

- 20. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 21. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 22. MEP [cup.uni-muenchen.de]

- 23. chemrxiv.org [chemrxiv.org]

- 24. chemrxiv.org [chemrxiv.org]

Solubility and stability studies of 2-Amino-7-fluoro-3-methylquinoline

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-7-fluoro-3-methylquinoline

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, a novel heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale and strategic considerations essential for robust drug candidate characterization. We will explore the theoretical influence of its chemical motifs, present detailed protocols for both kinetic and thermodynamic solubility assessment, and outline a systematic approach to stability testing as mandated by international regulatory standards. The methodologies described herein are designed to be self-validating systems, generating the critical data needed to guide formulation development, predict in vivo behavior, and establish a foundation for regulatory submissions.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low and erratic bioavailability, while chemical instability can compromise a drug's safety, efficacy, and shelf-life.[2][3] Therefore, a thorough investigation of solubility and stability is not merely a data-gathering exercise; it is a fundamental, risk-mitigating strategy.

This compound is a substituted quinoline. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6] The specific substitutions on this molecule warrant careful consideration:

-

Amino Group (-NH2): This basic group suggests the molecule will be ionizable, and its solubility will likely be highly dependent on pH.[4][5]

-

Fluoro Group (-F): The incorporation of fluorine is a common strategy in modern medicinal chemistry.[7][8] Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[8][9][10][11]

-

Methyl Group (-CH3): This small alkyl group can impact lipophilicity and steric interactions with target proteins or metabolizing enzymes.

This guide provides the experimental framework to quantitatively assess these properties for this compound, enabling informed decisions in the drug development pipeline.

Physicochemical Characterization

Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide the context for designing experiments and interpreting results.

| Parameter | Predicted/Exemplary Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₉FN₂ | Defines the exact elemental composition. |

| Molecular Weight | 176.19 g/mol | Influences diffusion and membrane transport. |

| pKa (Predicted) | Basic pKa: ~4.5 | The pH at which 50% of the molecule is ionized. Critical for predicting solubility and absorption in the gastrointestinal tract. The amino group is the likely basic center. |

| LogP (Predicted) | ~2.0 - 2.5 | The octanol-water partition coefficient, indicating lipophilicity. A LogP in this range often suggests a good balance between solubility and permeability for oral absorption. |

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[12][13]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[1][14] This method is rapid, consumes minimal compound, and is ideal for screening large numbers of compounds in early discovery to flag potential issues.[14]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in the first well (this creates a 1:100 dilution, a nominal concentration of 100 µM, and a final DMSO concentration of 1%). Perform serial dilutions across the plate.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Causality & Rationale: The use of a DMSO stock mimics the conditions of many high-throughput biological screens, making kinetic solubility a relevant parameter for interpreting in vitro assay results.[15] The 1-2% final DMSO concentration is a compromise to maintain compound solubility in the stock while minimizing its effect on the aqueous measurement.

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[12] This is a more time- and compound-intensive measurement but provides the true solubility value, which is essential for pre-formulation and regulatory purposes.[1][14] The shake-flask method is the universally accepted standard.[14]

-

Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the GI tract).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained throughout the experiment.

-

Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: Recover the remaining solid and analyze it using techniques like XRPD or DSC to check for any polymorphic or solvate form changes during the experiment.[12]

Causality & Rationale: Using a range of pH values is critical for an ionizable compound, as solubility can change by orders of magnitude between the ionized and neutral forms.[4][5] Analyzing the solid phase post-equilibration is a self-validating step; if the crystal form changes, the measured solubility is that of the new, more stable form, not the original one.[12][13]

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Expected Solubility Profile and Data Presentation

Given the basic amino group, the solubility of this compound is expected to be highest at low pH and decrease as the pH increases and the molecule becomes less protonated.

| pH of Buffer | Kinetic Solubility (µM) (Hypothetical) | Thermodynamic Solubility (µg/mL) (Hypothetical) |

| 1.2 | > 200 | 550 |

| 4.5 | 150 | 210 |

| 6.8 | 25 | 15 |

| 7.4 | 18 | 12 |

Comprehensive Stability Profiling

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[16][17][18] These studies are essential for determining storage conditions and shelf life. The International Council for Harmonisation (ICH) provides definitive guidelines for these studies.[19][20][21]

Forced Degradation (Stress Testing)

Forced degradation studies involve intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[2][22] The primary goals are to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method capable of separating the intact drug from all its degradants.[18][23] A degradation of 5-20% is generally considered optimal for these studies.[22][24]

-

Acid/Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH separately.

-

Incubate samples at room temperature and an elevated temperature (e.g., 60°C).[23]

-

Collect time points (e.g., 0, 2, 4, 8, 24 hours), neutralize the samples, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Collect time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C), often in incremental steps above the accelerated stability condition temperature.[23]

-

Expose the drug substance to the same temperature under high humidity conditions (e.g., 75% RH).

-

Analyze samples at various time points.

-

-

Photostability:

-

Following ICH Q1B guidelines, expose the solid drug substance and a solution of the compound to a light source providing a specified overall illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).[18]

-

Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

-

Analyze both exposed and control samples.

-

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. ovid.com [ovid.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. snscourseware.org [snscourseware.org]

- 19. scribd.com [scribd.com]

- 20. ICH Official web site : ICH [ich.org]

- 21. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 23. pharmaguru.co [pharmaguru.co]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Fluorescent Properties of 2-Amino-7-fluoro-3-methylquinoline

Abstract

This technical guide provides a comprehensive theoretical and practical overview of the fluorescent properties of 2-Amino-7-fluoro-3-methylquinoline. While direct experimental data for this specific fluorophore is not extensively available in peer-reviewed literature, this document synthesizes foundational principles of fluorescence spectroscopy with data from structurally analogous quinoline derivatives to project its photophysical characteristics. We will explore the anticipated effects of the amino, fluoro, and methyl substituents on the quinoline core, detailing expected absorption and emission profiles, solvatochromic behavior, and pH sensitivity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the comprehensive characterization of this and similar novel fluorescent molecules. Furthermore, we will discuss potential applications in bioimaging and sensing, providing a roadmap for future investigations.

Introduction: The Quinoline Scaffold in Fluorescence

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a privileged scaffold in the development of fluorescent probes.[1] Its rigid, planar structure and extended π-electron system provide a robust foundation for fluorescence. The photophysical properties of quinoline derivatives can be finely tuned through the strategic placement of various functional groups, making them highly versatile tools in biological and materials science.[1][2] The subject of this guide, this compound, incorporates three key substituents that are expected to significantly modulate its fluorescent behavior.

The 2-amino group, a potent electron-donating group, is anticipated to induce a significant intramolecular charge transfer (ICT) upon excitation, leading to a large Stokes shift and environmental sensitivity.[3] The 7-fluoro substituent, an electron-withdrawing group, can further enhance this push-pull system and may improve photostability.[3] The 3-methyl group, while less electronically active, can influence the local environment of the fluorophore and potentially affect non-radiative decay pathways.[4] Understanding the interplay of these substituents is crucial for predicting and harnessing the fluorescent properties of this molecule.

Predicted Photophysical Properties

Based on the analysis of structurally related aminoquinolines, we can project the core photophysical properties of this compound.

Absorption and Emission Spectra

The presence of the 2-amino group is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoline core. This is due to the extension of the π-conjugated system and the electron-donating nature of the amino group. The absorption maximum is predicted to be in the near-UV to blue region of the spectrum, with the emission maximum appearing in the blue to green region.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is anticipated to be moderate to high, particularly in non-polar environments. The rigid quinoline core restricts non-radiative decay pathways, and the amino group can enhance the radiative decay rate. The fluorescence lifetime (τF), the average time the molecule spends in the excited state, is expected to be in the nanosecond range, typical for many organic fluorophores.

Solvatochromism

A significant solvatochromic effect is predicted for this compound. This phenomenon, where the absorption and emission spectra shift in response to the polarity of the solvent, is a hallmark of molecules with a large change in dipole moment upon excitation. The ICT character endowed by the 2-amino group suggests that the excited state will be more polar than the ground state. Consequently, an increase in solvent polarity is expected to cause a progressive red-shift in the emission spectrum.[3]

pH Sensitivity

The amino group and the nitrogen atom in the quinoline ring are both basic and can be protonated at acidic pH. Protonation of the quinoline nitrogen often leads to an enhancement of fluorescence intensity.[5] Conversely, protonation of the exocyclic amino group can alter the ICT character and potentially lead to a blue-shift or quenching of fluorescence. Therefore, this compound is expected to exhibit pH-dependent fluorescence, making it a potential candidate for a pH sensor in specific ranges.[6][7]

| Predicted Photophysical Property | Estimated Range/Behavior | Rationale based on Structural Analogs |

| Absorption Maximum (λabs) | 350 - 400 nm | Amino substitution on quinolines typically shifts absorption to longer wavelengths. |

| Emission Maximum (λem) | 450 - 550 nm | Large Stokes shift expected due to intramolecular charge transfer from the amino group. |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.8 (in non-polar solvents) | Rigid quinoline core and electron-donating amino group favor radiative decay. |

| Fluorescence Lifetime (τF) | 1 - 10 ns | Typical for small organic fluorophores with similar structures. |

| Solvatochromism | Significant red-shift in emission with increasing solvent polarity. | Strong intramolecular charge transfer character.[3] |

| pH Sensitivity | Fluorescence properties are expected to be modulated by pH changes. | Protonation of the amino group and quinoline nitrogen will alter electronic properties.[5][6][7] |

Experimental Protocols for Photophysical Characterization

To validate the predicted properties and fully characterize this compound, a series of standardized photophysical measurements are required.

Synthesis

Diagram of a Potential Synthetic Workflow

Caption: A potential synthetic route to this compound via the Friedländer annulation.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Protocol:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol).

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 0.5.

-

Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

-

Using a spectrofluorometer, excite the sample at the determined absorption maximum (λabs).

-

Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., λabs + 20 nm to 800 nm).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To quantify the efficiency of fluorescence.

Protocol:

-

Select a suitable fluorescence standard with a known quantum yield and similar absorption and emission ranges (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).[8][9]

-

Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Record the absorption and emission spectra for all solutions, ensuring identical excitation and emission slit widths for all measurements.

-

Integrate the area under the emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (Φx) using the following equation:[10]

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Diagram of the Quantum Yield Measurement Workflow

Caption: General workflow for utilizing a novel fluorophore in cellular imaging.

Fluorescent Sensing

The pH sensitivity of this compound suggests its potential as a fluorescent pH indicator. [6][7]Furthermore, the quinoline scaffold is known to chelate metal ions, and the presence of the amino group could enhance this ability. [2][11]Therefore, this molecule could serve as a scaffold for the development of selective fluorescent sensors for various metal ions. [11]

Conclusion

This compound is a promising, yet underexplored, fluorophore. Based on the well-established principles of fluorophore design and the properties of structurally related compounds, it is predicted to exhibit interesting and useful photophysical properties, including a large Stokes shift, solvatochromism, and pH sensitivity. The detailed experimental protocols provided in this guide offer a clear path for the comprehensive characterization of this molecule. Future investigations into its synthesis and photophysical properties are warranted and are expected to open up new avenues for its application in bioimaging and chemical sensing.

References

-

A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available at: [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

-

In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Anticancer Research. Available at: [Link]

-

In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. Available at: [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]

-

A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing. Available at: [Link]

-

Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PMC. Available at: [Link]

-

A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing. Available at: [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

-

Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. PubMed. Available at: [Link]

-

Fluorescence quantum yield measurement. JASCO Global. Available at: [Link]

-

Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. PubMed. Available at: [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

-

Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]

-

Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. PubMed. Available at: [Link]

-

Fluorescence Live Cell Imaging. PMC. Available at: [Link]

-

Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied Optics. Available at: [Link]

-

Fluorescence enhancement of quinolines by protonation. RSC Publishing. Available at: [Link]

-

How to measure Fluorescence Lifetimes. YouTube. Available at: [Link]

-

Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. RSC Publishing. Available at: [Link]

-

Tuning the pKa of a pH Responsive Fluorophore and the Consequences for Calibration of Optical Sensors Based on a Single Fluorophore but Multiple Receptors. ACS Sensors. Available at: [Link]

-

Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. PubMed. Available at: [Link]

-

Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. ResearchGate. Available at: [Link]

-

Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC. Available at: [Link]

-

Fluorescent solvatochromic dyes as universal tools for biological research. Société Chimique de France. Available at: [Link]

-

Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. PMC. Available at: [Link]

-

Fluorescence intensity vs. pH of 1 , 2 and 3 measured at the maximum of... ResearchGate. Available at: [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions | springerprofessional.de [springerprofessional.de]

- 5. horiba.com [horiba.com]

- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. jasco-global.com [jasco-global.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to In Silico Kinase Inhibitor Screening: A Case Study with 2-Amino-7-fluoro-3-methylquinoline

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has established them as one of the most critical classes of drug targets. The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved kinase inhibitors due to its favorable geometry and synthetic tractability.[1][2][3][4] This technical guide provides a comprehensive, in-depth walkthrough of a state-of-the-art in silico screening workflow to evaluate the kinase inhibition potential of a novel quinoline derivative, 2-Amino-7-fluoro-3-methylquinoline. We will navigate the entire computational pipeline, from initial target selection and rigorous system preparation to molecular docking, results interpretation, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. This document is designed for drug discovery researchers and computational scientists, offering not just a protocol, but the strategic rationale behind each critical step, ensuring a scientifically robust and reproducible virtual screening campaign.

Introduction: The Rationale for Kinase Targeting and the Promise of the Quinoline Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction that governs cell growth, differentiation, and apoptosis. Aberrant kinase activity can lead to uncontrolled cell proliferation, making kinase inhibitors a cornerstone of modern oncology.[5] The quinoline ring system, a fusion of a benzene and pyridine ring, has proven to be an exceptionally versatile scaffold for designing kinase inhibitors.[3][4] Its rigid structure can effectively position key pharmacophoric features into the ATP-binding pocket of kinases, while its synthetic accessibility allows for extensive structure-activity relationship (SAR) studies.[3][4] Numerous FDA-approved drugs, such as Lapatinib and Bosutinib, feature this core structure, validating its clinical importance.[1][2]

Our subject molecule, this compound, is a hypothetical but representative starting point for a kinase inhibitor discovery program. The amino group can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP, while the fluoro and methyl substitutions provide opportunities to modulate potency, selectivity, and pharmacokinetic properties. This guide will use this molecule to illustrate a practical, field-proven in silico workflow.

The In Silico Screening Paradigm: A Strategy for Early-Stage Discovery

Virtual screening is a powerful computational methodology that allows for the rapid assessment of large libraries of chemical compounds against a biological target, significantly reducing the time and cost associated with wet-lab high-throughput screening (HTS).[6] The core principle of our structure-based approach is to predict the binding affinity and interaction patterns of our ligand within the kinase's ATP-binding site using molecular docking.[7][8] A robust workflow is more than a single calculation; it's a multi-stage filtration process designed to enrich for compounds with the highest probability of success.

Caption: High-level workflow for the in silico screening of kinase inhibitors.

Part 1: Rigorous System Preparation - The Foundation of Accuracy

The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your docking results is entirely dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.

Target Selection and Rationale

For this guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase , a well-characterized and clinically relevant target in non-small cell lung cancer. We will use the PDB (Protein Data Bank) structure 4JPS , which is a co-crystal structure of EGFR with a known inhibitor.[9][10]

Causality: Why use a co-crystal structure? An inhibitor-bound (holo) structure is generally preferred over an unbound (apo) structure because it represents a binding-competent conformation of the active site.[11] This minimizes the risk of docking into a collapsed or non-physiological pocket.

Experimental Protocol: Protein Preparation

This protocol utilizes tools commonly found in molecular modeling suites like Schrödinger's Maestro or open-source alternatives like UCSF Chimera.[12]

-

Obtain Structure: Download the PDB file (e.g., 4JPS) from the RCSB Protein Data Bank.

-

Initial Cleanup:

-

Remove Non-Essential Chains: The PDB file may contain multiple protein chains. Retain only the chain of interest (e.g., Chain A).[13][14]

-

Delete Heteroatoms: Remove all non-protein, non-cofactor molecules, including the co-crystallized ligand, solvent molecules (water), and buffer ions.[13][14] We will remove the original ligand to make the binding site available for our new molecule. Expert Tip: In advanced studies, specific, highly conserved water molecules that mediate key interactions may be retained.[12]

-

-

Structure Refinement:

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[14][15] This is critical for correct hydrogen bonding.

-

Assign Bond Orders & Charges: Correctly assign bond orders and apply a suitable force field (e.g., OPLS4) to assign partial atomic charges.

-

-

Energy Minimization: Perform a restrained, brief energy minimization of the structure. This step relieves any steric clashes or geometric strain introduced during the previous steps, resulting in a more energetically favorable receptor structure.[15] The restraint (e.g., on the protein backbone) prevents significant deviation from the experimentally determined coordinates.

Experimental Protocol: Ligand Preparation

The ligand, this compound, must also be processed to generate a valid 3D conformation with correct chemical properties.[16][17]

-

Generate 2D Structure: Draw the molecule in a 2D chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

Convert to 3D: Convert the 2D drawing to a 3D structure.

-

Generate Ionization and Tautomeric States: This is a critical, often overlooked step. Software like Schrödinger's LigPrep or open-source equivalents can generate possible ionization states at a target pH (e.g., 7.4 ± 1.0). The amino group on our quinoline will likely be protonated at this pH, which fundamentally changes its ability to form hydrogen bonds.[18]

-

Energy Minimization: Perform a full energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS4) to obtain a low-energy, stable conformer.

Part 2: Molecular Docking - Predicting the Binding Event

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a docking score.[7][19]

Caption: Conceptual workflow of the molecular docking process.

Experimental Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program.[20]

-

Grid Box Generation:

-

Define the Binding Site: The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm.

-

Rationale: The box should be centered on the active site and be large enough to encompass the entire binding pocket, allowing the ligand full rotational and translational freedom within it. A common strategy is to center the grid on the co-crystallized ligand's position before it was deleted.

-

-

Configuration: Create a configuration file (conf.txt) that specifies the file paths for the prepared protein and ligand, the center coordinates and dimensions of the grid box, and the exhaustiveness parameter.

-

Exhaustiveness: This parameter controls the computational effort of the global search. A higher value (e.g., 16 or 32) increases the probability of finding the true energy minimum but takes longer.[20]

-

-

Execution: Run the Vina docking calculation from the command line. Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their docking scores.

Part 3: Post-Docking Analysis - From Scores to Insights

A docking score is just a number; the real scientific value comes from a thorough analysis of the results.[21][22]

Interpreting Docking Scores

The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[21][23]

-

More Negative is Better: A more negative score indicates a stronger predicted binding affinity.[22][23]

-

General Guidelines: While highly system-dependent, scores more negative than -10 kcal/mol suggest strong interactions, -7 to -9 kcal/mol suggest moderate interactions, and scores less negative than -6 kcal/mol may indicate weak binding.[23]

-

Relative, Not Absolute: It is crucial to treat these scores as a relative ranking tool. Comparing the score of your test molecule to that of a known, potent inhibitor (a positive control) docked using the identical protocol provides the most meaningful context.[23]

Visual Inspection and Interaction Analysis

This is the most critical step for validating a docking result.[23] Use a molecular visualizer like PyMOL or Chimera to inspect the top-scoring pose.

-

Key Interactions to Look For:

-

Hydrogen Bonds: Does the amino group form a hydrogen bond with the "hinge" region of the kinase (e.g., the backbone of Met793 in EGFR)? This is a canonical interaction for many Type I kinase inhibitors.

-

Hydrophobic Interactions: Are the aromatic quinoline ring and methyl group situated in hydrophobic pockets of the active site?

-

Pi-Pi Stacking: Is the quinoline ring parallel to aromatic residues like Phenylalanine, suggesting favorable pi-stacking?

-

-

Self-Validation: Does the predicted binding mode make chemical sense? A high-scoring pose that makes no key interactions or has significant steric clashes is likely a false positive and should be discarded.[21]

Predictive ADMET Analysis

A potent inhibitor is useless if it cannot reach its target in the body or is toxic.[24][25] Early in silico ADMET prediction is a vital filtering step.[26] Numerous online tools (e.g., SwissADME) and commercial software can predict key drug-like properties.[27]

| Property | Desired Range/Outcome | Rationale for Importance |

| Molecular Weight | < 500 Da | Affects absorption and distribution. |

| LogP (Lipophilicity) | 1 - 3 | Balances solubility and membrane permeability. |

| H-Bond Donors | < 5 | High numbers can reduce permeability. |

| H-Bond Acceptors | < 10 | High numbers can reduce permeability. |

| Blood-Brain Barrier | No (for peripheral) / Yes (for CNS) | Predicts ability to cross into the brain. |

| CYP Inhibition | No | Predicts potential for drug-drug interactions. |

| Ames Toxicity | No | Predicts potential for mutagenicity. |

Table 1: Key ADMET properties and their significance in early-stage drug discovery.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the initial assessment of a novel compound, this compound, as a potential kinase inhibitor. Following this protocol, a researcher can generate a robust hypothesis about the compound's binding affinity, interaction patterns, and drug-like properties.

The output of this in silico screen is not a final answer but a prioritized list of hypotheses. A promising candidate from this workflow—one with a strong docking score, a chemically logical binding pose with key interactions, and a favorable predicted ADMET profile—becomes a high-priority candidate for chemical synthesis and subsequent in vitro biological validation, such as enzymatic assays and cell-based proliferation studies. Further computational work could involve more rigorous methods like Molecular Dynamics (MD) simulations to study the stability of the predicted protein-ligand complex over time.[9][10]

References

- LigQ: A Webserver to Select and Prepare Ligands for Virtual Screening.

- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.

- How to interprete and analyze molecular docking results?.

- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.

- How does one prepare proteins for molecular docking?. Quora.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.

- Interpretation of Molecular docking results?.

- ADMET Predictions - Comput

- How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.

- Tutorial: Prepping Molecules. UCSF DOCK.

- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.

- ADMET Predictor®.

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.

- Molecular Docking Results Analysis and Accuracy Improvement.

- How do you predict ADMET properties of drug candid

- Modified AutoDock for accurate docking of protein kinase inhibitors.

- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. PubMed.

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar

- How to prepare a large number of ligands for virtual screening in autodock vina?.

- Molecular docking proteins preparation.

- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St

- Learn Maestro: Preparing protein structures. YouTube.

- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput

- Free ligand preparation software (Virtual screening)?.

- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput

- Virtual ligand screening: strategies, perspectives and limit

- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Cureus.

- Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.

- Building a virtual ligand screening pipeline using free software: a survey. PubMed Central.

- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.

- Computational Workflow for Chemical Compound Analysis: From Structure Gener

- An in silico high-throughput screen identifies potential selective inhibitors for the non-receptor tyrosine kinase Pyk2. PubMed Central.

-

Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][13][18]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) with Preclinical Brain Exposure. Journal of Medicinal Chemistry.

- (PDF) In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches.

- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central.

- Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. NIH.

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central.

- Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 20. An in silico high-throughput screen identifies potential selective inhibitors for the non-receptor tyrosine kinase Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 25. aurlide.fi [aurlide.fi]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Screening of 2-Amino-7-fluoro-3-methylquinoline

An In-Depth Technical Guide Topic: Preliminary Cytotoxicity Screening of 2-Amino-7-fluoro-3-methylquinoline Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] The novel compound, this compound, incorporates key pharmacophoric features—an amino group, a methyl group, and a fluorine atom—that can modulate its biological activity, making a thorough cytotoxic evaluation imperative. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven strategy for the preliminary in vitro cytotoxicity screening of this compound. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust, multi-parametric assessment. The workflow integrates three foundational assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity, and Annexin V/Propidium Iodide (PI) staining to elucidate the mode of cell death. This structured approach is designed to generate reliable, publication-ready data, forming a solid basis for further preclinical development.

Introduction: The Rationale for Screening

Quinoline and its derivatives are a privileged class of heterocyclic compounds with a broad spectrum of therapeutic applications, notably in oncology.[2][3] The core structure's ability to intercalate with DNA and inhibit key enzymes like topoisomerase has made it a fertile ground for drug discovery.[4] The specific substitutions on the quinoline ring of this compound are not arbitrary; they are deliberate modifications intended to enhance efficacy and selectivity.

-

2-Amino Group: Often crucial for biological activity, potentially forming key hydrogen bonds with target macromolecules.

-

7-Fluoro Group: The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency.[5]

-

3-Methyl Group: This addition can influence the compound's steric profile and interaction with its biological target.

Given these structural features, a systematic evaluation of cytotoxicity is the critical first step to profile the compound's therapeutic potential and toxicological liabilities.[6] This guide outlines the foundational screening cascade to achieve this.